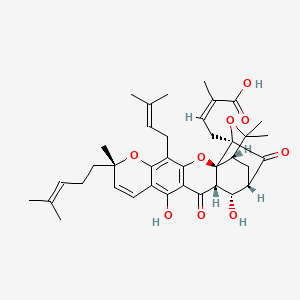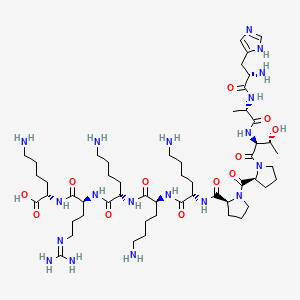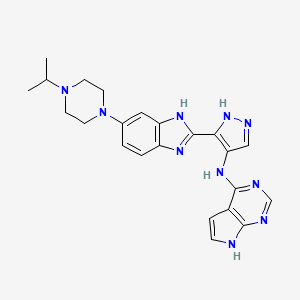
MC-VC-PAB-Cyclohexanediamine-Thailanstatin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-VC-PAB-Cyclohexanediamine-Thailanstatin A is a complex compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It is a spliceostatin analog and consists of the cytotoxic component Thailanstatin A and a cleavable linker (MC-vc-PAB). This compound is known for its role in targeting and inhibiting specific cellular processes, making it valuable in cancer research and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC-PAB-Cyclohexanediamine-Thailanstatin A involves multiple steps, starting with the preparation of Thailanstatin A, followed by the conjugation with the cleavable linker MC-vc-PAB. The reaction conditions typically require precise control of temperature, pH, and solvent conditions to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
MC-VC-PAB-Cyclohexanediamine-Thailanstatin A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
MC-VC-PAB-Cyclohexanediamine-Thailanstatin A has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving cellular processes and mechanisms.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
MC-VC-PAB-Cyclohexanediamine-Thailanstatin A exerts its effects by targeting specific molecular pathways involved in cell division and growth. The compound binds to and inhibits spliceosome components, leading to the disruption of mRNA splicing and subsequent cell death. This mechanism is particularly effective in cancer cells, which rely heavily on these processes for rapid growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spliceostatin A: Another spliceostatin analog with similar inhibitory effects on mRNA splicing.
Thailanstatin A: The cytotoxic component of MC-VC-PAB-Cyclohexanediamine-Thailanstatin A, used independently in some research applications
Uniqueness
This compound is unique due to its combination of a cleavable linker and a potent cytotoxic agent, making it highly effective in targeted cancer therapies. The cleavable linker allows for the controlled release of the cytotoxic agent within the target cells, minimizing off-target effects and enhancing therapeutic efficacy .
Propriétés
Formule moléculaire |
C63H91N9O16 |
|---|---|
Poids moléculaire |
1230.4 g/mol |
Nom IUPAC |
[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-7-[2-[[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]cyclohexyl]amino]-2-oxoethyl]-4-hydroxy-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |
InChI |
InChI=1S/C63H91N9O16/c1-37(2)57(71-52(74)13-9-8-10-31-72-55(77)28-29-56(72)78)60(81)70-48(12-11-30-65-61(64)82)59(80)67-45-19-17-43(18-20-45)35-84-62(83)68-46-23-21-44(22-24-46)66-54(76)33-47-34-63(36-85-63)58(79)51(88-47)26-15-38(3)14-25-50-39(4)32-49(41(6)87-50)69-53(75)27-16-40(5)86-42(7)73/h14-20,26-29,37,39-41,44,46-51,57-58,79H,8-13,21-25,30-36H2,1-7H3,(H,66,76)(H,67,80)(H,68,83)(H,69,75)(H,70,81)(H,71,74)(H3,64,65,82)/b26-15+,27-16-,38-14+/t39-,40-,41+,44?,46?,47+,48-,49+,50-,51+,57-,58+,63+/m0/s1 |
Clé InChI |
CKPPCPQHYNWMCT-PEVYRQIWSA-N |
SMILES isomérique |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(C[C@H](O2)CC(=O)NC4CCC(CC4)NC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C |
SMILES canonique |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)NC4CCC(CC4)NC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



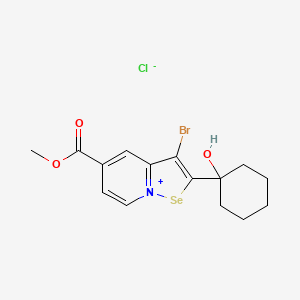
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one](/img/structure/B12388964.png)
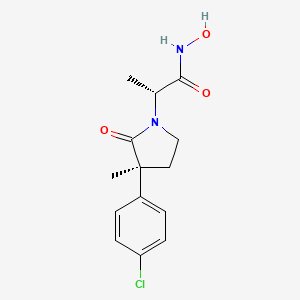
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)

![6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12389002.png)
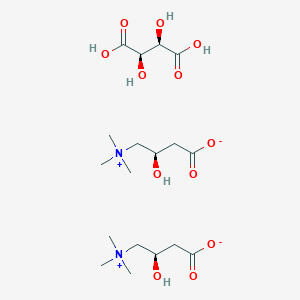
![[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate](/img/structure/B12389010.png)

![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)
